molecular formula C10H18N2O2 B12847270 tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate

tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate

Cat. No.: B12847270
M. Wt: 198.26 g/mol
InChI Key: KXTXQJIAYFFPMX-UHFFFAOYSA-N
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Description

tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate is a bicyclopentane derivative featuring a rigid [1.1.1] bicyclic scaffold with a tert-butoxycarbonyl (Boc)-protected amine group. This compound is of significant interest in medicinal chemistry due to the unique steric and electronic properties imparted by the bicyclo[1.1.1]pentane framework, which enhances metabolic stability and binding affinity in drug candidates . Its structural rigidity makes it a valuable isostere for linear or aromatic moieties in enzyme inhibitors, such as β-secretase (BACE1) inhibitors for Alzheimer’s disease . The Boc group serves as a protective moiety for the amine, enabling selective functionalization during synthesis.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-bicyclo[1.1.1]pentanyl)carbamate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-5-4-6(8)7(5)11/h5-8H,4,11H2,1-3H3,(H,12,13)

InChI Key

KXTXQJIAYFFPMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC1C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a followed by a series of functional group transformations.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Carbamate Formation: The final step involves the reaction of the amino group with tert-butyl chloroformate under basic conditions to form the carbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds and other interactions, enhancing its binding affinity.

Comparison with Similar Compounds

tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride

  • Molecular Formula : C₁₀H₁₉ClN₂O₂
  • CAS No.: 2144478-62-4
  • Purity : 97% (BLD Pharm Ltd.)
  • Key Differences: The amino group is positioned at the 3rd carbon of the bicyclo[1.1.1]pentane, compared to the 4th carbon in the target compound. This positional isomerism may alter steric interactions in biological systems. The hydrochloride salt enhances solubility but may limit compatibility with acid-sensitive reactions.

tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • CAS No.: 1630906-49-8
  • Purity : 95% (Combi-Blocks)
  • Key Differences: A methylene spacer separates the bicyclo[1.1.1]pentane and the Boc-protected amine.

Analogues with Larger Bicyclic Scaffolds

tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • CAS No.: 1630906-54-5
  • Purity : 95% (Combi-Blocks)
  • Key Differences : The bicyclo[2.2.2]octane scaffold introduces a larger, more rigid framework. This increases steric bulk, which may hinder penetration into hydrophobic binding pockets but improve thermal stability .

tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

  • CAS No.: 744183-20-8
  • Structural Features : Incorporates a nitrogen atom in the bicyclo[3.2.1]octane system, enabling hydrogen bonding and altering electronic properties. The exo-amine configuration may influence enantioselectivity in catalysis or binding .

Functional Group Variants

methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate

  • Molecular Formula: C₁₂H₁₉NO₄
  • CAS No.: 1403746-38-2
  • Key Differences: Replaces the amine with a carboxylate ester.

Comparative Analysis Table

Compound Name Molecular Formula CAS No. Purity Key Structural/Biological Features
tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate C₁₀H₁₈N₂O₂ Not provided 97% Rigid [1.1.1] scaffold, Boc-protected amine
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride C₁₀H₁₉ClN₂O₂ 2144478-62-4 97% 3-amino isomer; enhanced solubility
tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate C₁₃H₂₄N₂O₂ 1630906-54-5 95% Larger bicyclo[2.2.2] scaffold
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate C₁₂H₁₉NO₄ 1403746-38-2 Not provided Ester functionality; increased polarity

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